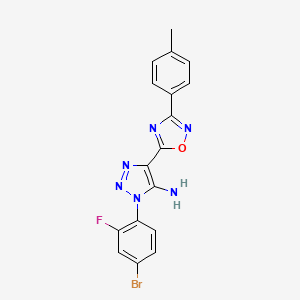

1-(4-bromo-2-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN6O/c1-9-2-4-10(5-3-9)16-21-17(26-23-16)14-15(20)25(24-22-14)13-7-6-11(18)8-12(13)19/h2-8H,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQPSOLQVNMUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-bromo-2-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Oxadiazole Ring Formation: This step often involves the cyclization of a hydrazide with a nitrile oxide.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

1-(4-bromo-2-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The halogen atoms (bromine and fluorine) in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole and triazole derivatives. For instance, compounds containing the oxadiazole ring have been shown to exhibit significant antiproliferative activity against various cancer cell lines. One study demonstrated that derivatives with electron-withdrawing groups at the para position on the aromatic ring displayed enhanced biological activity against human lung (A549) and colon (WiDr) cancer cell lines, with some compounds achieving GI50 values as low as 4.5 µM .

Antimicrobial Properties

Compounds similar to 1-(4-bromo-2-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been investigated for their antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit potent activity against various bacterial strains. The introduction of specific substituents can enhance their efficacy, making them promising candidates for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which allows for rapid formation of the desired structure while minimizing by-products. The one-pot synthesis strategy has also been explored to streamline the production of oxadiazole derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies indicate that modifications to the aromatic rings, particularly through the introduction of electron-donating or electron-withdrawing groups, can significantly affect the compound's potency against cancer cells .

Case Studies

- Anticancer Activity : A series of substituted oxadiazoles were evaluated against multiple cancer cell lines including MCF-7 and HCT-116. Compounds exhibited IC50 values ranging from 0.19 to 0.78 µM, indicating strong anticancer potential .

- Antimicrobial Efficacy : In a comparative study, several oxadiazole derivatives demonstrated antimicrobial activity comparable to standard antibiotics like norfloxacin. The structural modifications were found to be pivotal in enhancing their effectiveness .

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes the target compound and its closest analogs, highlighting substituent variations and molecular properties:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The 4-bromo-2-fluorophenyl group (target compound) increases molecular weight and polarizability compared to analogs with methoxy or methyl groups .

- Synthetic Yields: Microwave-assisted CuAAC methods achieve >90% yields for triazoles with simple aryl groups (e.g., 4-methoxyphenyl ), while bromo/fluoro substituents may reduce yields due to steric effects .

Biological Activity

The compound 1-(4-bromo-2-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS Number: 892775-88-1) is a hybrid molecule featuring a triazole and an oxadiazole moiety. These structural components are known for their diverse biological activities, particularly in the realms of anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 415.2 g/mol. The presence of bromine and fluorine atoms in the phenyl ring contributes to its unique electronic properties, which may enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂BrFN₆O |

| Molecular Weight | 415.2 g/mol |

| CAS Number | 892775-88-1 |

Research indicates that compounds containing oxadiazole and triazole rings exhibit significant biological activities through various mechanisms:

-

Anticancer Activity :

- The oxadiazole moiety has been linked to the inhibition of key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDACs) .

- In vitro studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells by activating pathways involving p53 and caspase cascades .

- Antimicrobial Activity :

- Anti-inflammatory Properties :

Research Findings

Recent studies have highlighted the potential of this compound in various biological assays:

Anticancer Efficacy

In a comparative study examining the cytotoxic effects against different cancer cell lines (e.g., MCF-7, A549), compounds with similar structures showed IC50 values ranging from 0.12 to 2.78 µM, indicating potent anticancer properties .

Antimicrobial Activity

A study on derivatives containing oxadiazole structures reported effective inhibition against both gram-positive and gram-negative bacteria with minimum inhibitory concentrations (MIC) as low as 10 µg/mL .

Case Studies

Case Study 1: Anticancer Activity

A derivative similar to the target compound was evaluated for its effect on breast cancer cell lines (MCF-7). The study revealed that treatment led to increased apoptosis rates and upregulation of p53 protein levels, suggesting a mechanism involving cell cycle arrest and apoptosis induction.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, a related oxadiazole derivative was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant bactericidal activity at low concentrations, supporting further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step approach:

- Step 1 : Oxadiazole ring formation via cyclization of hydrazides with carboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMF) .

- Step 2 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. Use of 4-bromo-2-fluorophenyl azide and propargylamine intermediates is critical .

- Step 3 : Final coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the p-tolyl group.

- Optimization : High-throughput screening (HTS) for catalyst selection (e.g., Pd/C for Suzuki-Miyaura couplings) and solvent systems (e.g., THF/water mixtures) improves yield (>75%) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of triazole formation and substitution patterns on aromatic rings .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine/fluorine .

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve ambiguities in oxadiazole-triazole connectivity .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

- Methodology :

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours. Fluorine substituents enhance metabolic stability .

- Plasma Stability : Use human plasma to assess esterase/protease susceptibility. LC-MS/MS quantifies parent compound degradation .

Advanced Research Questions

Q. What mechanistic hypotheses explain this compound’s bioactivity, and how can they be validated experimentally?

- Methodology :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Follow-up with Western blotting or SILAC-based proteomics .

- Enzyme Inhibition Assays : Test against kinases or oxidoreductases (e.g., EGFR, COX-2) using fluorogenic substrates. IC₅₀ values <1 μM suggest high potency .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with active sites (e.g., ATP-binding pockets) .

Q. How does the triazole-oxadiazole core influence electronic properties and intermolecular interactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze HOMO-LUMO gaps and charge distribution. Fluorine and bromine atoms significantly lower LUMO energy (~2.5 eV), enhancing electrophilicity .

- X-ray Photoelectron Spectroscopy (XPS) : Quantify electronegativity effects of fluorine and bromine on aromatic rings .

Q. What strategies address contradictions in biological activity data across similar analogs?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with halogen substitutions (e.g., Cl → Br) or methyl group removal on p-tolyl. Compare IC₅₀ values in dose-response assays .

- Meta-Analysis : Use PubChem BioActivity data to identify outliers. Confounders (e.g., assay pH, cell line variability) require standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.